molecular formula C20H21N3O4S2 B11582653 2-(2-Oxo-benzothiazol-3-yl)-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

2-(2-Oxo-benzothiazol-3-yl)-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Cat. No.: B11582653
M. Wt: 431.5 g/mol
InChI Key: DJVDHCPOUXJFCP-UHFFFAOYSA-N
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Description

2-(2-Oxo-benzothiazol-3-yl)-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is a complex organic compound that features a benzothiazole ring, a piperidine sulfonyl group, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-benzothiazol-3-yl)-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative. The piperidine sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions. The final step involves the acetamide formation through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-benzothiazol-3-yl)-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols .

Scientific Research Applications

2-(2-Oxo-benzothiazol-3-yl)-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxo-benzothiazol-3-yl)-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine sulfonyl group can enhance the compound’s binding affinity and specificity. The acetamide linkage can facilitate the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxo-benzothiazol-3-yl)-malonic acid dibenzyl ester
  • (2-Oxo-benzothiazol-3-yl)-acetic acid o-tolyl ester
  • 2-(2-Oxo-benzothiazol-3-yl)-malonic acid diethyl ester

Uniqueness

2-(2-Oxo-benzothiazol-3-yl)-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is unique due to its combination of a benzothiazole ring, a piperidine sulfonyl group, and an acetamide linkage. This combination provides a unique set of chemical and biological properties that can be exploited for various applications .

Properties

Molecular Formula

C20H21N3O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

2-(2-oxo-1,3-benzothiazol-3-yl)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C20H21N3O4S2/c24-19(14-23-17-6-2-3-7-18(17)28-20(23)25)21-15-8-10-16(11-9-15)29(26,27)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-14H2,(H,21,24)

InChI Key

DJVDHCPOUXJFCP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4SC3=O

Origin of Product

United States

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